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Compound of Interest

Compound Name: Methyl p-tolyl sulfone

Cat. No.: B182190

An In-depth Technical Guide to the *H and 3C NMR Spectral Data of Methyl p-Tolyl Sulfone

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the structural characterization of molecules is paramount. Nuclear Magnetic
Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular
structures. This guide provides a detailed analysis of the *H and 3C NMR spectral data for
methyl p-tolyl sulfone, including experimental protocols and data interpretation.

Data Presentation

The quantitative *H and 3C NMR spectral data for methyl p-tolyl sulfone, acquired in
deuterated chloroform (CDCIs), are summarized below. These tables provide a clear and
concise reference for the chemical shifts (), multiplicities, coupling constants (J), and
assignments of the various nuclei in the molecule.

Table 1: *H NMR Spectral Data of Methyl p-Tolyl Sulfone
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Table 2: 13C NMR Spectral Data of Methyl p-Tolyl Sulfone[1]

Chemical Shift (8) ppm Assighment

144.65 Ar-C (para to -CHs)
137.68 Ar-C (ipso to -CHs)
129.93 Ar-C (meta to -SO2CHs)
127.35 Ar-C (ortho to -SO2CHs)
44.59 -SO2CHs

21.59 Ar-CHs

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of methyl p-tolyl sulfone with the corresponding
1H and 3C NMR assignments.

Caption: Structure of methyl p-tolyl sulfone with NMR assignments.

Experimental Protocols

The following is a detailed methodology for the acquisition of *H and 3C NMR spectra of
methyl p-tolyl sulfone.
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. Sample Preparation

Analyte Quantity: For a tH NMR spectrum, accurately weigh between 5-25 mg of methyl p-
tolyl sulfone. For a 13C NMR spectrum, a higher concentration of 50-100 mg is
recommended to obtain a good signal-to-noise ratio in a reasonable time.

Solvent Selection: Deuterated chloroform (CDCIs) is a suitable solvent for methyl p-tolyl
sulfone. Use approximately 0.6-0.7 mL of the solvent.

Dissolution: The weighed sample is dissolved in the deuterated solvent within a clean, dry
vial. To ensure complete dissolution, the mixture can be gently agitated or sonicated.

Filtration and Transfer: To remove any particulate matter that could adversely affect the
magnetic field homogeneity and thus the spectral resolution, the solution is filtered through a
small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

Final Volume and Capping: The final volume of the sample in the NMR tube should be
adjusted to a height of approximately 4-5 cm. The tube should be securely capped to prevent
solvent evaporation and contamination.

. NMR Data Acquisition
Instrumentation: The spectra are recorded on a 400 MHz (or higher field) NMR spectrometer.

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCls
solvent to maintain a stable magnetic field during the experiment.

Shimming: The magnetic field homogeneity is optimized through an automated or manual
shimming process to achieve sharp, symmetrical peaks.

Tuning and Matching: The NMR probe is tuned to the resonance frequencies of *H and 3C to
ensure efficient transfer of radiofrequency power and detection of the NMR signal.

Acquisition Parameters (*H NMR):

o Pulse Program: A standard single-pulse experiment is used.
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o Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12
ppm).

o Number of Scans: Typically 8 to 16 scans are sufficient for a well-resolved spectrum.

o Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the
nuclei.

Acquisition Parameters (33C NMR):

o Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to
simplify the spectrum and enhance the signal-to-noise ratio.

o Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220
ppm).

o Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically
required due to the low natural abundance of the 13C isotope.

o Relaxation Delay: A delay of 2 seconds is generally appropriate.
. Data Processing

Fourier Transformation: The acquired free induction decay (FID) is converted into the
frequency domain spectrum via Fourier transformation.

Phasing and Baseline Correction: The spectrum is manually or automatically phased to
ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

Referencing: The chemical shifts are referenced to the residual solvent peak of CDClIs (6 =
7.26 ppm for 1H) or an internal standard such as tetramethylsilane (TMS, & = 0.00 ppm). For
13C NMR, the CDClIs solvent peak at & = 77.16 ppm is commonly used for referencing.

Integration: The relative areas of the peaks in the *H NMR spectrum are integrated to
determine the ratio of protons giving rise to each signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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